molecular formula C23H26Cl2N2O3 B10824744 1-(2,3-dichlorobenzoyl)-5-methoxy-2-methyl-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-indole

1-(2,3-dichlorobenzoyl)-5-methoxy-2-methyl-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-indole

Cat. No.: B10824744
M. Wt: 449.4 g/mol
InChI Key: RBNMBONHKHXEKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ML-SI1 is a chemical compound known for its role as an inhibitor of the transient receptor potential mucolipin 1 (TRPML1) channel.

Preparation Methods

Synthetic Routes and Reaction Conditions

ML-SI1 is synthesized as an inseparable racemic mixture of cis- and trans-isomers in a short synthetic sequence . The synthesis involves the formation of a diastereomeric mixture, which is challenging to separate. The synthetic route typically includes the following steps:

  • Formation of the core structure through a series of organic reactions.
  • Introduction of functional groups to achieve the desired inhibitory activity.
  • Purification and characterization of the final product.

Industrial Production Methods

Due to its complex synthesis and the need for high purity, ML-SI1 is primarily produced in research laboratories rather than on an industrial scale. The production involves meticulous control of reaction conditions and purification processes to ensure the desired activity and purity .

Chemical Reactions Analysis

Types of Reactions

ML-SI1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in ML-SI1.

    Substitution: Substitution reactions can introduce different functional groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups, enhancing or modifying the compound’s activity .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness of ML-SI1

ML-SI1 is unique due to its specific inhibitory activity on the TRPML1 channel and its role as a tool compound in scientific research. While ML-SI3 and EDME offer higher selectivity and potency, ML-SI1 remains valuable for studying the basic mechanisms of TRPML1 inhibition and its effects on cellular processes .

Properties

Molecular Formula

C23H26Cl2N2O3

Molecular Weight

449.4 g/mol

IUPAC Name

(2,3-dichlorophenyl)-[5-methoxy-2-methyl-3-(2-morpholin-4-ylethyl)-2,3-dihydroindol-1-yl]methanone

InChI

InChI=1S/C23H26Cl2N2O3/c1-15-17(8-9-26-10-12-30-13-11-26)19-14-16(29-2)6-7-21(19)27(15)23(28)18-4-3-5-20(24)22(18)25/h3-7,14-15,17H,8-13H2,1-2H3

InChI Key

RBNMBONHKHXEKE-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2=C(N1C(=O)C3=C(C(=CC=C3)Cl)Cl)C=CC(=C2)OC)CCN4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.